ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the ethyl propanoate group. Key steps may include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the dimethyl and propyl groups through alkylation reactions.
Esterification: The final step involves esterification to introduce the ethyl propanoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can be compared to other compounds with similar structures, such as:
Ethyl 3-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate: Lacks the propyl group, which may affect its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl, potentially altering its physical and chemical properties.
Properties
IUPAC Name |
ethyl 3-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-5-8-20-11(3)10-22-13-14(18-16(20)22)19(4)17(25)21(15(13)24)9-7-12(23)26-6-2/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCDYWVWVFGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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